SPAAC Reaction Kinetics: Sulfo DBCO-amine Outperforms DBCO-Antibody Conjugates by 151-229%
Direct comparative kinetic analysis reveals that sulfo DBCO-amine exhibits substantially faster SPAAC reaction rates than DBCO-modified antibody conjugates. When sulfo DBCO-amine was reacted with 1-azido-1-deoxy-β-D-glucopyranoside, the second-order rate constants averaged 0.55-1.22 M⁻¹ s⁻¹ in HEPES buffer at pH 7, representing a 229 ± 73% increase compared to DBCO-trastuzumab conjugates (DBCO-Her) and a 151 ± 51% increase compared to DBCO-PEG5-trastuzumab conjugates (P < 0.0001) [1]. The presence of a PEG linker in the antibody conjugate enhanced rates by only 31 ± 16% relative to the non-PEGylated DBCO-antibody, indicating that the sulfonated small-molecule DBCO format provides fundamentally faster kinetics than macromolecular DBCO conjugates [2].
| Evidence Dimension | SPAAC second-order reaction rate constant (k₂) |
|---|---|
| Target Compound Data | 0.55-1.22 M⁻¹ s⁻¹ (sulfo DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside, HEPES pH 7) |
| Comparator Or Baseline | 0.18-0.37 M⁻¹ s⁻¹ (DBCO-PEG5-trastuzumab with same azide, HEPES pH 7); 0.13-0.28 M⁻¹ s⁻¹ (DBCO-trastuzumab without PEG, HEPES pH 7) |
| Quantified Difference | Sulfo DBCO-amine vs. DBCO-trastuzumab: +229 ± 73% (P < 0.0001); vs. DBCO-PEG5-trastuzumab: +151 ± 51% (P < 0.0001); PEG linker effect: +31 ± 16% |
| Conditions | HEPES buffer pH 7, 25°C, absorbance spectrophotometry |
Why This Matters
Faster kinetics reduces conjugation time, minimizes biomolecule degradation during prolonged incubation, and enables lower reagent excess, directly lowering procurement costs per conjugation.
- [1] Pringle TA, et al. The effects of buffer, pH, and temperature upon SPAAC reaction rates. Org Biomol Chem. 2025;23(10):2432-2438. View Source
- [2] Pringle TA, et al. Supplementary Information, Fig. S12. Org Biomol Chem. 2025. View Source
